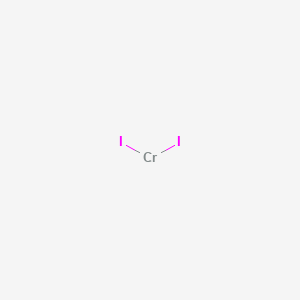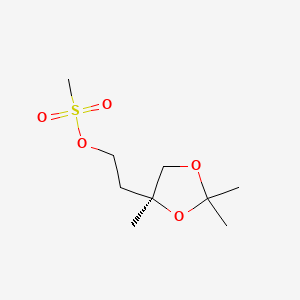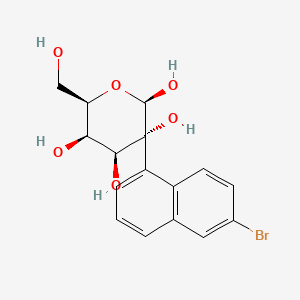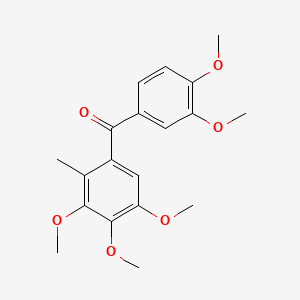
2-Methyl-3,3',4,4',5-pentamethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is an organic compound with the molecular formula C19H22O6 It is a derivative of benzophenone, characterized by the presence of multiple methoxy groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone typically involves the reaction of appropriate methoxy-substituted benzene derivatives with a methylating agent. One common method includes the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,4,4’,5-Pentamethoxybenzophenone
- 2,4,6-Trimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
Uniqueness
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is unique due to the presence of a methyl group in addition to the methoxy groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other methoxy-substituted benzophenones.
Propriétés
Numéro CAS |
56890-08-5 |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-(3,4,5-trimethoxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O6/c1-11-13(10-16(23-4)19(25-6)18(11)24-5)17(20)12-7-8-14(21-2)15(9-12)22-3/h7-10H,1-6H3 |
Clé InChI |
WYWJRRYIUKOUAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
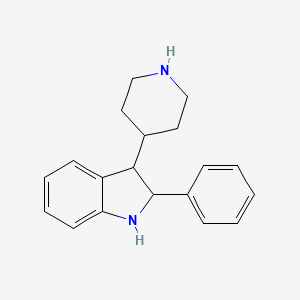
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)


